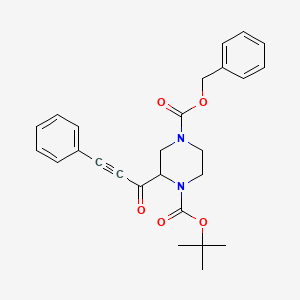
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate
Übersicht
Beschreibung
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate is an organic compound with the molecular formula C22H30N2O4. It is a white, crystalline solid that is soluble in organic solvents and is used in a wide range of scientific research applications. This compound has been studied extensively due to its unique structure and its ability to bind to proteins, making it a useful tool in the study of protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate has been used in a wide range of scientific research applications. It has been used in studies of protein-protein interactions, as it binds to proteins and can be used to study the structure and function of proteins. It has also been used in studies of enzyme inhibition, as it can be used to inhibit enzymes and thus study their function. In addition, it has been used in studies of cell signaling pathways, as it can be used to study the effect of different compounds on cell signaling pathways. Finally, it has been used in studies of drug design, as it can be used to design new drugs with specific properties.
Wirkmechanismus
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate binds to proteins through hydrogen bonding and hydrophobic interactions. It binds to the active site of the protein, blocking the binding of other molecules and thus inhibiting the activity of the protein. It can also interact with other molecules, such as DNA, and can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the activity of proteins involved in cell signaling pathways, such as phosphatases and kinases. Finally, it has been shown to bind to DNA and can be used to study the structure and function of DNA.
Vorteile Und Einschränkungen Für Laborexperimente
4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. It is also relatively non-toxic and has few side effects. However, it is relatively expensive, and it is not as effective as some other compounds for certain applications. In addition, it is not very soluble in water, making it difficult to use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research using 4-Benzyl 1-(tert-butyl) 2-(3-phenyl-2-propynoyl)-1,4-piperazinedicarboxylate. It could be used to study the structure and function of proteins and enzymes, as well as the effect of different compounds on cell signaling pathways. It could also be used to design new drugs with specific properties, such as the ability to bind to specific proteins or enzymes. Finally, it could be used to study the structure and function of DNA, as well as the effect of different compounds on DNA structure and function.
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(3-phenylprop-2-ynoyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-26(2,3)33-25(31)28-17-16-27(24(30)32-19-21-12-8-5-9-13-21)18-22(28)23(29)15-14-20-10-6-4-7-11-20/h4-13,22H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUAOMHUHRQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



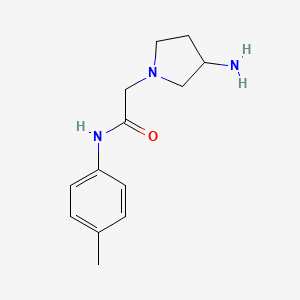
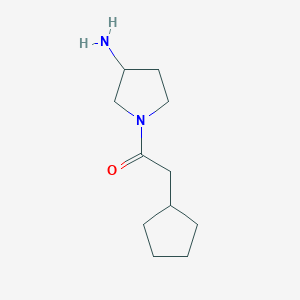


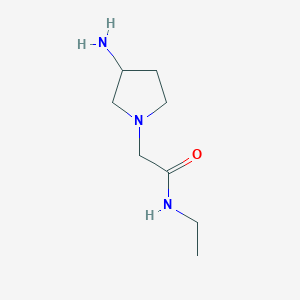

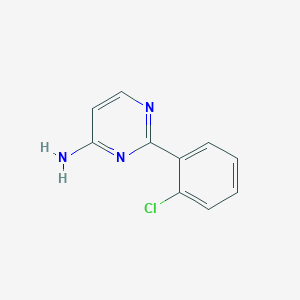
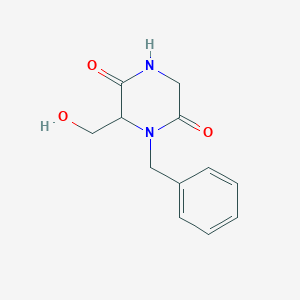


![1-[4-(Methylsulfonyl)-3-nitrophenyl]pyrrolidine](/img/structure/B1468181.png)
![tert-Butyl 4-(4-bromophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468183.png)
![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate](/img/structure/B1468184.png)
![[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B1468185.png)